sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate
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Overview
Description
Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is a derivative of calix4arene, a macrocyclic molecule that has been extensively studied for its ability to form host-guest complexes with various ions and molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate typically involves the functionalization of calix4arene. The process begins with the hydroxylation of calix4arene to introduce hydroxyl groups at positions 25, 26, 27, and 28. This is followed by sulfonation to introduce sulfonate groups at specific positions on the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as dichloromethane and dimethyl sulfoxide (DMSO) to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
Scientific Research Applications
Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the study of host-guest interactions.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate various molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of sensors and catalysts due to its unique structural properties
Mechanism of Action
The mechanism of action of sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate involves its ability to form stable complexes with various ions and molecules. The hydroxyl and sulfonate groups play a crucial role in binding to target molecules, facilitating their encapsulation and transport. This compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 25,26,27,28-Tetrahydroxycalix 4arene : A non-sulfonated derivative with similar structural properties but different reactivity and applications .
- 5,11,17,23-Tetramino-25,26,27,28-tetrabutoxycalix 4arene : A derivative with amino and butoxy groups, used in different applications due to its unique functional groups .
Uniqueness
Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate is unique due to its combination of hydroxyl and sulfonate groups, which provide distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and selective binding to target molecules .
Properties
IUPAC Name |
sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16S4.Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPNIEYNWYONCE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NaO16S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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